2-benzoyl-N-benzylhydrazinecarbothioamide
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Description
2-Benzoyl-N-benzylhydrazinecarbothioamide is a chemical compound with the CAS number 120811-69-0 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 2-benzoyl-N-benzylhydrazinecarbothioamide involves aromatic isothiocyanates and aromatic substituted hydrazides in the presence of triethylamine . The reaction mixture is stirred at room temperature, and then the solvents are removed on a rotary evaporator. The residue is triturated with diethyl ether-ethyl acetate to afford the desired thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 2-benzoyl-N-benzylhydrazinecarbothioamide is represented by the formula C15H15N3OS . The molecular weight of the compound is 285.37 .Chemical Reactions Analysis
2-Benzoyl-N-benzylhydrazinecarbothioamide is involved in various chemical reactions. It reacts with triethylamine in tetrahydrofuran at 20℃ for 16 hours . It also reacts in ethanol for 3 hours under reflux conditions . In N,N-dimethyl-formamide, it reacts at 20℃ for 4 hours .Scientific Research Applications
Synthesis and Characterization of Complexes
Synthesis and Biological Activities
Compounds related to 2-benzoyl-N-benzylhydrazinecarbothioamide are utilized in synthesizing metal complexes with potential biological activities. For example, complexes synthesized from N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide and metal salts like copper(II) and nickel(II) have shown significant cytotoxic activity against lung cancer cell lines and DNA binding properties (Muralisankar et al., 2016).
Molecular Docking and Cytotoxicity Studies
Anticancer Applications
The synthesis of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been characterized and evaluated for cytotoxicity against cancer cell lines, demonstrating the potential of such compounds in developing anticancer therapies (Abdel‐Rhman et al., 2019).
Development of Optical Probes
Detection of Heavy Metals
Simple-structured hydrazinecarbothioamide derivatives have been developed as dual-channel optical probes for the detection of Hg2+ and Ag+, showcasing their utility in environmental monitoring and analytical chemistry (Shi et al., 2016).
Antioxidant Activity Evaluation
Antioxidant Properties
New compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole, containing diarylsulfone and 2,4-difluorophenyl moieties, have been evaluated for their antioxidant activity, highlighting their potential in addressing oxidative stress-related conditions (Bărbuceanu et al., 2014).
Antineoplastic Activity
Cancer Treatment
Vic-dioxime ligands with thiosemicarbazone side groups and their mononuclear complexes have been synthesized and tested for in vitro anti-neoplastic activity, showing efficacy in inhibiting human leukemia cell proliferation (Babahan et al., 2014).
Synthesis of Heterocyclic Compounds
Heterocyclic Chemistry Applications
The use of N-benzoyl cyanoacetylhydrazine in synthesizing new heterocyclic compounds has demonstrated antibacterial and antifungal activities, illustrating the role of such derivatives in pharmaceutical research (Mohareb et al., 2007).
properties
IUPAC Name |
1-benzamido-3-benzylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(13-9-5-2-6-10-13)17-18-15(20)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFOGOFFRAZHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzoyl-N-benzylhydrazinecarbothioamide |
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